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Compound of Interest

Compound Name:
Ethyl 2,6-dimethylpiperazine-1-

carboxylate

CAS No.: 1083256-05-6

Cat. No.: B3211124

Get Quote

Executive Summary
Ethyl carbamate (EC, Urethane) presents a unique spectroscopic challenge due to its hybrid

chemical structure, bridging the gap between esters and amides. As a Group 2A carcinogen

frequently monitored in fermented beverages (stone fruit spirits, wines) and a structural motif in

medicinal chemistry, accurate identification is critical.

This guide moves beyond simple peak listing. It analyzes the electronic causality behind EC's

vibrational modes, contrasting them with structural analogs (Urea, Ethyl Acetate) to provide a

self-validating identification logic. We also detail the field-standard Lachenmeier Protocol for

rapid FTIR screening of EC in alcoholic matrices.

Fundamental Vibrational Modes
The infrared spectrum of ethyl carbamate (

) is defined by the competition between the electron-donating nitrogen (resonance) and the
electron-withdrawing oxygen (induction/resonance).
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Table 1: Diagnostic IR Bands of Ethyl Carbamate (Solid
State/Condensed)

Functional
Group

Mode
Wavenumber
(cm⁻¹)

Intensity
Mechanistic
Note

Amine (

)
/ 3400 – 3200 Medium-Strong

Appears as a

doublet or broad

band due to

extensive

intermolecular H-

bonding in solid

state.

Carbonyl (

)
1690 – 1730 Very Strong

The "Carbamate

Band." Higher

frequency than

ureas (~1620)

but lower than

pure esters

(~1740).

Amide II 1625 – 1590 Medium

Scissoring

deformation.

Often overlaps

with the carbonyl

shoulder in low-

res spectra.

Ester Linkage 1200 – 1050 Strong

Complex region;

mixed modes of

stretch and

stretch.

Alkyl Chain 2980 – 2900 Weak-Medium

Typical ethyl

group pattern (

stretching).
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Critical Insight: In dilute solution (e.g.,

), the C=O band shifts upward to ~1740–1743 cm⁻¹ (monomer) as hydrogen bonds

break. The 1690 cm⁻¹ value is diagnostic for the associated (solid/bulk) phase

typically encountered in KBr pellet or ATR analysis.

Comparative Analysis: The Electronic Tug-of-War
To validate an EC assignment, one must compare it against its structural parents: Ethyl Acetate

(pure ester) and Urea (pure diamide). The position of the Carbonyl (

) stretch is the primary discriminator.

The Electronic Mechanism
Resonance Effect (+R): Nitrogen lone pairs donate into the carbonyl

-system, increasing single-bond character and lowering the frequency.

Inductive Effect (-I): Electronegative Oxygen withdraws density, shortening the bond and

raising the frequency.

Table 2: Comparative Carbonyl Shifts
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Compound Structure
C=O[1][2][3][4][5]
[6][7][8] Frequency
(Solid/Liq)

Electronic
Dominance

Ethyl Acetate ~1740 cm⁻¹

Inductive (-I): Alkoxy

oxygen withdraws e⁻.

Minimal resonance.

Highest Frequency.

Ethyl Carbamate ~1690–1700 cm⁻¹

Hybrid: Nitrogen (+R)

lowers frequency vs.

ester. Oxygen (-I)

keeps it higher than

amide. Intermediate.

Urea ~1620–1660 cm⁻¹

Double Resonance

(+2R): Two nitrogens

pump e⁻ density.

Significant single-

bond character.

Lowest Frequency.

Visualization of Structural Relationships

Ethyl Acetate
(Pure Ester)
~1740 cm⁻¹

Ethyl Carbamate
(Hybrid)

~1690 cm⁻¹

+NH₂ Group
(Resonance lowers freq)

Urea
(Diamide)

~1620 cm⁻¹

Replace O with NH₂

(Double Resonance)

Mechanism:
N (+R) vs O (-I)

Competition

Click to download full resolution via product page

Figure 1: The "Vibrational Shift Ladder" demonstrating how electronic effects position the Ethyl

Carbamate carbonyl band between Esters and Ureas.

Experimental Protocol: The Lachenmeier Method
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For researchers analyzing EC in alcoholic beverages (spirits, stone fruit brandies), direct

detection is hampered by the ethanol/water matrix. The standard protocol, validated by

Lachenmeier et al., utilizes FTIR with Multivariate Data Analysis (PLS).

Method Overview
Objective: Rapid screening (<2 min) to classify samples above/below the 0.8 mg/L regulatory

threshold. Detection Limit: ~0.6 mg/L (ppm) in spirits.

Step-by-Step Workflow
Sample Preparation:

Filtration: If the spirit is turbid, filter through a 0.45 µm PTFE syringe filter.

No Extraction: For screening, use the neat spirit. (For confirmation of positives >0.8 mg/L,

use DCM extraction + GC-MS).

Instrument Setup:

Mode: Transmission (flow cell) or ATR (Attenuated Total Reflectance). ATR is preferred for

viscosity handling.

Path Length: 0.05 mm (if transmission).

Resolution: 4 cm⁻¹.[1]

Scans: 32–64 scans per sample.

Data Acquisition:

Record background (air or pure water/ethanol mix matching sample proof).

Acquire sample spectrum (4000–400 cm⁻¹).

Data Processing (Crucial):

Region Selection: Focus on 1800–1600 cm⁻¹ (C=O) and 1500–1000 cm⁻¹ (Fingerprint).
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Preprocessing: Apply First Derivative + Vector Normalization to remove baseline shifts

caused by sugar/matrix.

Chemometrics: Apply a pre-calibrated Partial Least Squares (PLS) algorithm. Note: Simple

peak height measurement is insufficient due to ethanol interference.

Workflow Diagram
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Sample: Stone Fruit Spirit
(High Ethanol Matrix)

Prep: Filter (0.45µm)
No Extraction needed for screening

Acquisition: FTIR-ATR
(Res: 4cm⁻¹, 64 Scans)

Processing: 1st Derivative
+ Vector Normalization

Analysis: PLS Regression
(Focus: 1800-1000 cm⁻¹)

Decision Node

< 0.8 mg/L
(Pass)

Negative

> 0.8 mg/L
(Suspect)

Positive

Confirmation:
DCM Extraction -> GC-MS
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Figure 2: Rapid FTIR Screening Workflow for Ethyl Carbamate in Spirits (Adapted from

Lachenmeier et al.).

Troubleshooting & Interferences
Water & Ethanol Overlap

Problem: The

stretch of water/ethanol (3300 cm⁻¹) completely obscures the EC

stretch region.

Solution: Do not use the 3400 cm⁻¹ region for quantification in beverages. Rely on the

Fingerprint region (1400–1000 cm⁻¹) and the Carbonyl shoulder using chemometrics (PLS).

Sugar Interference
Problem: High sugar content in liqueurs creates broad bands in the 1100–1000 cm⁻¹ region (

stretch).

Solution: Use First Derivative spectroscopy. This mathematical transformation suppresses

the broad baseline features of sugars while enhancing the sharper bands of ethyl carbamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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